1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
説明
This compound is a benzimidazolone derivative featuring a 3-chloropropyl chain and a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzimidazolone core may contribute to π-π stacking interactions in biological targets .
特性
IUPAC Name |
1-(3-chloropropyl)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2F3N5O/c22-6-3-7-30-17-4-1-2-5-18(17)31(20(30)32)14-28-8-10-29(11-9-28)19-16(23)12-15(13-27-19)21(24,25)26/h1-2,4-5,12-13H,3,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDKCZDHFQEXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3N(C2=O)CCCCl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Compound A :
- Name : 3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
- Key Features: Replaces the benzimidazolone core with a pyridazinone ring. Retains the 3-chloro-5-(trifluoromethyl)pyridinyl group but links it via a pyrazole instead of piperazine. A 4-chlorophenyl substituent enhances steric bulk compared to the 3-chloropropyl chain in the target compound.
- The dual chloro substituents could increase cytotoxicity .
Compound B :
- Name: 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
- Molecular Formula : C₁₈H₂₂ClF₃N₂O
- Key Features: Substitutes the benzimidazolone with a cyclohexenone ring. Retains the piperazine-linked pyridinyl group but adds dimethyl groups to the cyclohexenone.
- Implications: The cyclohexenone’s rigidity may limit binding to flat binding pockets.
Compound C :
- Name : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
- Key Features :
- Replaces benzimidazolone with a benzoxazinyl-carboxamide system.
- Piperazine is retained but functionalized as a carboxamide.
- Implications : The carboxamide group introduces hydrogen-bonding capacity, which might enhance target engagement compared to the benzimidazolone’s ketone oxygen .
Molecular Weight and Physicochemical Properties
*LogP values estimated using fragment-based methods. †Calculated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires precise control of multi-step reactions, particularly during the introduction of the 3-chloropropyl and piperazinylpyridine moieties. Key steps include:
- Coupling reactions : Use coupling agents like 1,1′-thiocarbonyldiimidazole (TCDI) to link the benzimidazolone core to the piperazine ring under anhydrous conditions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and stability of intermediates .
- Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can researchers confirm the structural identity of this compound during initial characterization?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Analyze - and -NMR for characteristic signals (e.g., trifluoromethyl at ~110-120 ppm in -NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~634.12 Da) .
- InChI/SMILES validation : Cross-reference generated identifiers (e.g., InChIKey=...) with PubChem or crystallographic databases .
Q. What preliminary assays are recommended to assess this compound’s bioactivity?
- Methodological Answer : Prioritize target-agnostic screening:
- Enzyme inhibition : Test against kinases or phosphodiesterases due to the piperazine-pyridine motif’s affinity for ATP-binding pockets .
- Cellular viability assays : Use MTT or CellTiter-Glo on cancer cell lines (e.g., HeLa, MCF-7) to detect cytotoxicity .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors (common targets of piperazine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Trifluoromethyl group : Replace with -CFH or -CN to alter electron-withdrawing properties and metabolic stability .
- Piperazine ring : Introduce methyl or ethyl groups to the nitrogen atoms to enhance lipophilicity and blood-brain barrier penetration .
- Benzimidazolone core : Explore substitutions at the 1- and 3-positions to modulate steric hindrance .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT receptors .
Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodological Answer : Investigate pharmacokinetic and formulation factors:
- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify rapid degradation pathways .
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
- Metabolite profiling : LC-MS/MS to detect inactive or toxic metabolites .
Q. How can computational chemistry predict off-target interactions or toxicity risks?
- Methodological Answer : Leverage in silico tools for safety profiling:
- Pharmacophore modeling : Compare with known toxicophores (e.g., PAINS filters) to flag reactive groups .
- Off-target prediction : Use SwissTargetPrediction or SEA to identify unintended targets (e.g., hERG channel inhibition) .
- ADMET prediction : Tools like ADMETlab 2.0 to estimate permeability, half-life, and LD .
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